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Compound of Interest

Compound Name: o-Isobutyltoluene

Cat. No.: B13823792 Get Quote

Introduction

o-Isobutyltoluene, systematically named 1-methyl-2-(2-methylpropyl)benzene, is an aromatic

hydrocarbon with the chemical formula C₁₁H₁₆. As a substituted benzene derivative, its

structural elucidation and characterization rely heavily on modern spectroscopic techniques.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for o-isobutyltoluene. This document

is intended for researchers, scientists, and professionals in drug development and related fields

who require a detailed understanding of the spectroscopic properties of this compound.

Predicted and Expected Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for o-
isobutyltoluene, this guide presents predicted ¹H and ¹³C NMR data, alongside expected

characteristic IR absorption bands and mass spectrometry fragmentation patterns based on the

compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.15 - 7.05 m 4H Ar-H

~2.55 d 2H Ar-CH₂-CH(CH₃)₂

~2.30 s 3H Ar-CH₃

~1.90 m 1H Ar-CH₂-CH(CH₃)₂

~0.90 d 6H Ar-CH₂-CH(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~138.5 C-CH₂ (Ar)

~136.0 C-CH₃ (Ar)

~130.0 CH (Ar)

~126.0 CH (Ar)

~125.5 CH (Ar)

~125.0 CH (Ar)

~43.0 CH₂

~29.0 CH

~22.5 CH₃ (isobutyl)

~19.0 CH₃ (aromatic)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Expected IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3100-3000 Medium C-H stretch Aromatic

2960-2850 Strong C-H stretch Alkyl (isobutyl, methyl)

1600, 1480 Medium-Weak C=C stretch Aromatic ring

1465-1450 Medium C-H bend Alkyl (CH₂, CH₃)

760-730 Strong C-H out-of-plane bend
ortho-disubstituted

benzene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Expected Mass Spectrometry Fragmentation

m/z Ion Comments

148 [C₁₁H₁₆]⁺ Molecular ion (M⁺)

133 [M - CH₃]⁺ Loss of a methyl group

105 [M - C₃H₇]⁺

Loss of a propyl group, likely

forming a stable benzyl or

tropylium cation

91 [C₇H₇]⁺
Tropylium ion, a common

fragment for alkylbenzenes

43 [C₃H₇]⁺ Isobutyl cation

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation:

Weigh approximately 5-10 mg of o-isobutyltoluene.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

The NMR spectra are acquired on a 500 MHz spectrometer.

The instrument is locked onto the deuterium signal of the CDCl₃.

Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters:

Pulse sequence: zg30 (a 30-degree pulse)

Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 4.0 s

Spectral width: 20 ppm

¹³C NMR Acquisition Parameters:

Pulse sequence: zgpg30 (a 30-degree pulse with proton decoupling)

Number of scans: 1024
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Relaxation delay: 2.0 s

Acquisition time: 1.5 s

Spectral width: 240 ppm

Data Processing:

The Free Induction Decay (FID) is Fourier transformed.

Phase and baseline corrections are applied.

The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm.

The ¹³C NMR spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation:

A small drop of neat o-isobutyltoluene is placed directly onto the ATR crystal (e.g.,

diamond or germanium).

Instrument Setup:

A background spectrum of the clean, empty ATR crystal is recorded.

Acquisition Parameters:

The spectrum is recorded from 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing:
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The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS)

for separation and purification, or via a direct insertion probe.

Ionization:

The sample molecules are bombarded with a beam of electrons with an energy of 70 eV.

Mass Analysis:

The resulting positively charged fragments are accelerated and separated based on their

mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection:

The abundance of each fragment is measured by an electron multiplier detector.

Data Representation:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like o-isobutyltoluene.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of o-Isobutyltoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13823792#spectroscopic-data-for-o-isobutyltoluene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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